4-(2-fluorophenoxy)-1'-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluorophenoxy)-1’-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4’-bipiperidine is a synthetic organic compound that features a bipiperidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenoxy)-1’-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4’-bipiperidine typically involves multiple steps:
Formation of the bipiperidine core: This can be achieved through a series of cyclization reactions starting from appropriate diamine precursors.
Introduction of the fluorophenoxy group: This step may involve nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the bipiperidine core.
Attachment of the imidazolylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the piperidine nitrogen atoms.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Could be used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with imidazole and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenoxy group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenoxy)-1’-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4’-bipiperidine
- 4-(2-bromophenoxy)-1’-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4’-bipiperidine
Uniqueness
The presence of the fluorophenoxy group might confer unique properties such as increased metabolic stability or altered pharmacokinetics compared to its chloro or bromo analogs.
Properties
IUPAC Name |
4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-(1-methylimidazol-4-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O3S/c1-23-14-20(22-15-23)29(26,27)25-12-6-16(7-13-25)24-10-8-17(9-11-24)28-19-5-3-2-4-18(19)21/h2-5,14-17H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKUFYNLPSRHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.